3,3'-Thiobis(propionic acid nonyl) ester
Overview
Description
3,3’-Thiobis(propionic acid nonyl) ester is an organic compound with the molecular formula C24H46O4S. It is also known as dinonyl 3,3’-thiodipropionate. This compound is characterized by the presence of a sulfur atom linking two propionic acid nonyl ester groups. It is commonly used as an antioxidant in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Thiobis(propionic acid nonyl) ester typically involves the esterification of 3,3’-thiobis(propionic acid) with nonyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of 3,3’-Thiobis(propionic acid nonyl) ester follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity. The product is then subjected to various purification steps, including filtration, distillation, and drying.
Chemical Reactions Analysis
Types of Reactions
3,3’-Thiobis(propionic acid nonyl) ester undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Scientific Research Applications
3,3’-Thiobis(propionic acid nonyl) ester has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in drug formulations to enhance stability and shelf life.
Industry: Widely used in the production of plastics, rubber, and other materials to improve their durability and resistance to oxidation.
Mechanism of Action
The antioxidant properties of 3,3’-Thiobis(propionic acid nonyl) ester are attributed to its ability to scavenge free radicals and reactive oxygen species. The sulfur atom in the compound plays a crucial role in this mechanism by undergoing oxidation and thereby neutralizing harmful radicals. This helps in protecting materials and biological systems from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Thiobis(propionic acid octyl) ester
- 3,3’-Thiobis(propionic acid decyl) ester
- 3,3’-Thiobis(propionic acid dodecyl) ester
Uniqueness
Compared to its similar compounds, 3,3’-Thiobis(propionic acid nonyl) ester offers a unique balance of hydrophobicity and antioxidant properties, making it particularly effective in applications where both properties are desired. Its nonyl ester groups provide a suitable hydrophobic environment, enhancing its compatibility with various polymers and materials.
Properties
IUPAC Name |
nonyl 3-(3-nonoxy-3-oxopropyl)sulfanylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O4S/c1-3-5-7-9-11-13-15-19-27-23(25)17-21-29-22-18-24(26)28-20-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFBJQFCGUAZTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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